REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6]1)[CH:2]([CH3:4])[CH3:3]>[Rh].O1CCCC1>[CH2:1]([CH:5]1[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[CH2:8]1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
3-Isobutyl-1-cyclobutenecarboxylic acid
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1C=C(C1)C(=O)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 7 hr under hydrogen atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1CC(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |